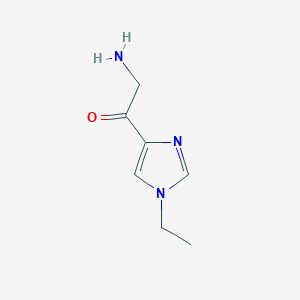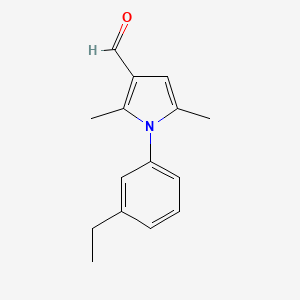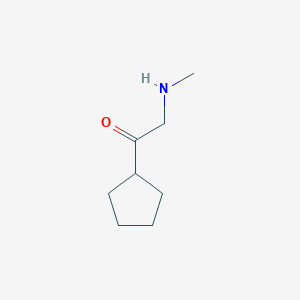
2,4-Bis(aminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(aminomethyl)phenol is an organic compound characterized by the presence of two aminomethyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(aminomethyl)phenol typically involves the reaction of 2,4-dihydroxybenzaldehyde with formaldehyde and ammonia under controlled conditions. The reaction proceeds through a Mannich reaction mechanism, where the aldehyde group reacts with formaldehyde and ammonia to form the aminomethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(aminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl groups can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
2,4-Bis(aminomethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including antiprotozoal and anticancer activities
Industry: Utilized in the production of polymers and resins due to its ability to form stable cross-linked structures.
Mécanisme D'action
The mechanism of action of 2,4-Bis(aminomethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl groups can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenol group can participate in redox reactions, further modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Bis[(substituted-aminomethyl)phenyl]quinoline
- 1,3-Bis[(substituted-aminomethyl)phenyl]isoquinoline
- 2,4-Bis[(substituted-aminomethyl)phenyl]quinazoline
Uniqueness
2,4-Bis(aminomethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable complexes makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,4-bis(aminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,11H,4-5,9-10H2 |
Clé InChI |
KOJDLFFRWKSEAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)




![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13177558.png)



